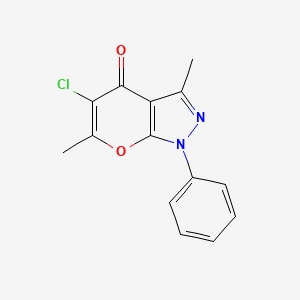
2-Aminoethanol;6-(7-methyloctanoylamino)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminoethanol;6-(7-methyloctanoylamino)hexanoic acid is a compound that combines the properties of both 2-aminoethanol and 6-(7-methyloctanoylamino)hexanoic acid. This compound is of interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. The unique structure of this compound allows it to participate in a variety of chemical reactions and biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminoethanol;6-(7-methyloctanoylamino)hexanoic acid typically involves the following steps:
-
Formation of 6-(7-methyloctanoylamino)hexanoic acid: : This can be achieved by reacting hexanoic acid with 7-methyloctanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
-
Coupling with 2-aminoethanol: : The resulting 6-(7-methyloctanoylamino)hexanoic acid is then coupled with 2-aminoethanol. This step typically requires a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Aminoethanol;6-(7-methyloctanoylamino)hexanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group in 2-aminoethanol can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The carbonyl group in the hexanoic acid moiety can be reduced to form alcohols.
Substitution: The hydroxyl group in 2-aminoethanol can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Formation of nitro compounds or oxides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or ethers.
Aplicaciones Científicas De Investigación
2-Aminoethanol;6-(7-methyloctanoylamino)hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-aminoethanol;6-(7-methyloctanoylamino)hexanoic acid involves its interaction with specific molecular targets and pathways. The amino group in 2-aminoethanol can form hydrogen bonds with biological molecules, influencing their structure and function. The hexanoic acid moiety can interact with lipid membranes, affecting membrane fluidity and permeability.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminoethanol: A simple amino alcohol used in various chemical reactions.
6-(7-methyloctanoylamino)hexanoic acid: A fatty acid derivative with potential biological activity.
Uniqueness
2-Aminoethanol;6-(7-methyloctanoylamino)hexanoic acid is unique due to its combined properties of both 2-aminoethanol and 6-(7-methyloctanoylamino)hexanoic acid. This dual functionality allows it to participate in a wider range of chemical and biological processes compared to its individual components.
Propiedades
Número CAS |
75150-12-8 |
|---|---|
Fórmula molecular |
C17H36N2O4 |
Peso molecular |
332.5 g/mol |
Nombre IUPAC |
2-aminoethanol;6-(7-methyloctanoylamino)hexanoic acid |
InChI |
InChI=1S/C15H29NO3.C2H7NO/c1-13(2)9-5-3-6-10-14(17)16-12-8-4-7-11-15(18)19;3-1-2-4/h13H,3-12H2,1-2H3,(H,16,17)(H,18,19);4H,1-3H2 |
Clave InChI |
DAZGQCQCAPHEEF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCC(=O)NCCCCCC(=O)O.C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


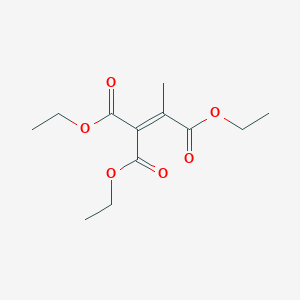
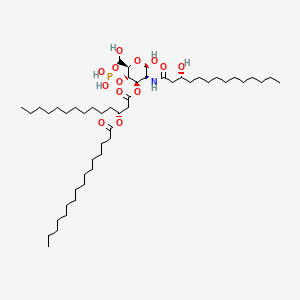

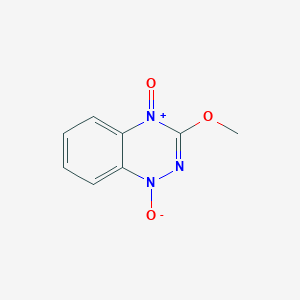

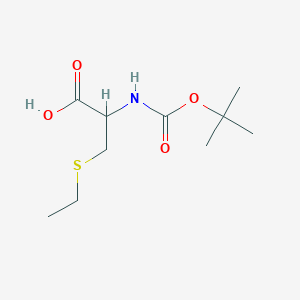

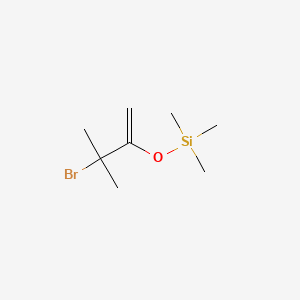
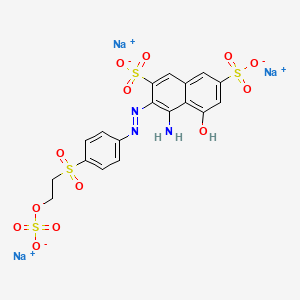
![3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2,9-diol](/img/structure/B12806637.png)
![(2E)-3-propyl-2-[(E)-3-(3-propyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;hydroiodide](/img/structure/B12806641.png)
